爱斯库伦酸

描述

Synthesis Analysis

While direct synthesis details specific to EA are limited, related works on peptide synthesis in water, such as the preparation of N-ethanesulfonylethoxycarbonyl (Esc) amino acids for peptide synthesis, offer insights into the complex methodologies that can be applied to similar compounds. These methods involve innovative approaches to peptide bond formation, potentially applicable to EA derivatives or related compounds (Hojo et al., 2004).

Molecular Structure Analysis

The molecular structure and electronic properties of Esculentin (a compound related to Esculentic acid) have been explored through various spectroscopic techniques and quantum chemical computations. These studies provide a foundation for understanding the structural aspects of EA, offering insights into its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for its biological activities (Erdoğdu, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of EA have been studied through its interactions with COX-2 protein expression. EA exhibits potent anti-inflammatory activity by inhibiting the level of TNF-α, IL-6 pro-inflammatory cytokines, and PGE2 inflammatory mediator in macrophages. This suggests that EA's chemical properties are intricately linked to its ability to modulate key inflammatory pathways (Niu et al., 2014).

Physical Properties Analysis

The physical properties of EA and related compounds can be inferred from studies on peptides derived from esculentin, which exhibit significant antimicrobial activity and membrane-perturbing actions. These studies, while focused on peptides, suggest that the physical properties of EA, such as solubility and membrane interaction capabilities, play a crucial role in its biological effectiveness (Loffredo et al., 2017).

Chemical Properties Analysis

EA's chemical properties, particularly its interaction with lipopolysaccharide (LPS), highlight its potent anti-inflammatory and immunomodulatory activities. These interactions are a testament to EA's ability to neutralize the toxic effects of bacterial endotoxins, underpinning its use in treating inflammatory diseases (Ghosh et al., 2016).

科学研究应用

药理学

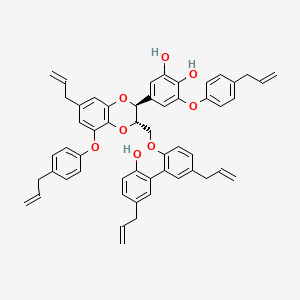

爱斯库伦酸: 已被确定为一种选择性 COX-2 抑制剂,具有抗炎作用 {svg_1}。它是一种从中国草药商陆中提取的五环三萜类化合物。其在药理学研究中的潜力在于它能够调节炎症通路,这可能有利于治疗各种炎症性疾病。

化妆品应用

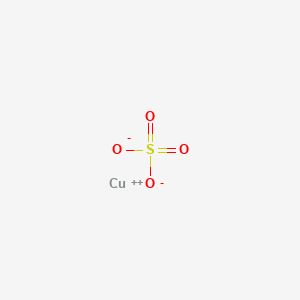

三萜类化合物,爱斯库伦酸所属的化合物类别,因其皮肤保护特性而常用于化妆品中 {svg_2}。爱斯库伦酸可以对其在护肤品中的功效进行研究,有可能有助于抗衰老、保湿或保护性配方。

化学工业

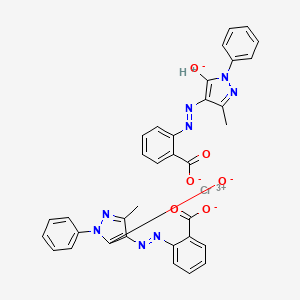

爱斯库伦酸因其作为 COX-2 抑制剂的作用及其抗炎特性而被研究 {svg_3}。在化学工业中,它可以被合成用于研究目的或作为新抗炎药物开发中的参考化合物。

农业

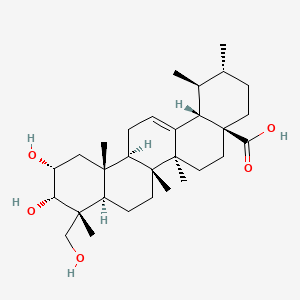

有机酸,包括三萜类化合物如爱斯库伦酸,在土壤肥力和植物健康中发挥着至关重要的作用 {svg_4}。对爱斯库伦酸的研究可以集中在其对植物生长、土壤健康的影响以及其在可持续农业实践中的潜在用途。

环境科学

有机酸在环境可持续性中的作用非常重要 {svg_5}。爱斯库伦酸可以作为环境科学研究的一部分,重点关注其对微生物群落、养分循环的影响及其在生物地球化学过程中的作用。

作用机制

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

Esculentic acid interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by Esculentic acid is the arachidonic acid pathway . By inhibiting COX-2, Esculentic acid disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of Esculentic acid’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, Esculentic acid can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that Esculentic acid may have protective effects against endotoxic shock .

安全和危害

When handling Esculentic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact with eyes, rinse with pure water and consult a doctor .

生化分析

Biochemical Properties

Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, esculentic acid reduces the production of pro-inflammatory prostaglandins. Additionally, esculentic acid interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .

Cellular Effects

Esculentic acid influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . Esculentic acid affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .

Molecular Mechanism

At the molecular level, esculentic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Esculentic acid also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esculentic acid have been observed to change over time. Studies have shown that esculentic acid remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that esculentic acid can provide sustained protection against inflammation and cellular damage over time .

Dosage Effects in Animal Models

The effects of esculentic acid vary with different dosages in animal models. At lower doses, esculentic acid exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of esculentic acid while minimizing adverse effects.

Metabolic Pathways

Esculentic acid is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, esculentic acid affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.

Transport and Distribution

Within cells and tissues, esculentic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, esculentic acid accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of esculentic acid within cells are crucial for its activity and function.

Subcellular Localization

Esculentic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of esculentic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-SVOQGVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316954 | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103974-74-9 | |

| Record name | Esculentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile](/img/no-structure.png)

![N-[4-(9H-beta-carbolin-1-yl)phenyl]acetamide](/img/structure/B1181624.png)